molecular formula C14H28NO B155392 5-Proxylnonane CAS No. 127898-70-8

5-Proxylnonane

Cat. No.: B155392
CAS No.: 127898-70-8
M. Wt: 226.38 g/mol
InChI Key: SPVHKUCKXPCXPJ-UHFFFAOYSA-N
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Description

Historical Development of Nitroxide Radicals as Chemical Probes

The journey of nitroxide radicals from chemical curiosities to essential biophysical probes began in the mid-20th century. The initial synthesis of stable nitroxide radicals by A.K. Hoffmann and others in the late 1950s and early 1960s laid the groundwork for their application in biological systems. The pioneering work of Harden M. McConnell and his colleagues in the 1960s demonstrated the power of attaching these "spin labels" to biological molecules, such as proteins and lipids, to study their structure and dynamics. This innovation, termed site-directed spin labeling (SDSL), revolutionized the field of molecular biology by providing a means to probe molecular motion and conformational changes in a site-specific manner. Over the decades, the synthesis of a diverse array of nitroxide spin labels with varying structures and functionalities has expanded their application to a wide range of biological and material science problems.

Classification and Structural Features of the PROXYL Series

Nitroxide spin labels are broadly classified based on the ring structure that shields the nitroxide radical. The PROXYL (pyrrolidinyl-oxyl) series is a prominent class of five-membered ring nitroxides. The general structure of a PROXYL spin label features a pyrrolidine (B122466) ring with the nitroxide moiety. The stability of the radical is enhanced by the presence of gem-dimethyl groups on the carbon atom adjacent to the nitrogen of the nitroxide.

The PROXYL framework offers a versatile platform for chemical modification, allowing for the attachment of various functional groups to the pyrrolidine ring. These modifications enable the specific targeting and covalent attachment of the spin label to different sites within a macromolecule, such as cysteine residues in proteins. The compact nature of the PROXYL ring can be advantageous in minimizing perturbations to the native structure of the labeled biomolecule.

Overview of 5-Proxylnonane (5-P-9) in Academic Investigations

This compound, also identified by its CAS number 127898-70-8 and the chemical name (2,2-dibutyl-5,5-dimethylpyrrolidin-1-yl)oxidanyl, is a specific member of the PROXYL series of spin labels. chem960.com Its structure is characterized by a pyrrolidine ring bearing the nitroxide radical, with two butyl groups attached to the C2 position and two methyl groups at the C5 position. The nonane (B91170) designation in its common name likely refers to the total number of carbon atoms in the two alkyl chains attached to the pyrrolidine ring.

This particular spin label has found application in the study of biological membranes. One notable study utilized this compound (5-P-9) to investigate changes in membrane fluidity and polarity in rat heart mitochondria under conditions of hypoxia/reoxygenation and peroxidative stress. nih.govresearchgate.net The research demonstrated that peroxidative damage induced by hydrogen peroxide led to an increase in the polarity of the mitochondrial membrane, as sensed by 5-P-9. nih.gov This highlights the utility of this compound as a probe for monitoring the biophysical properties of lipid bilayers.

Below is a table summarizing the key properties of this compound:

PropertyValue
Compound Name This compound (5-P-9)
CAS Number 127898-70-8 chem960.com
Chemical Name (2,2-dibutyl-5,5-dimethylpyrrolidin-1-yl)oxidanyl chem960.com
Molecular Formula C₁₆H₃₂NO
Class PROXYL Nitroxide Spin Label
Primary Application Probe for membrane fluidity and polarity

Further detailed research findings on the synthesis and a broader range of applications for this compound are areas of ongoing investigation in the scientific community.

Properties

CAS No.

127898-70-8

Molecular Formula

C14H28NO

Molecular Weight

226.38 g/mol

InChI

InChI=1S/C14H28NO/c1-5-7-9-14(10-8-6-2)12-11-13(3,4)15(14)16/h5-12H2,1-4H3

InChI Key

SPVHKUCKXPCXPJ-UHFFFAOYSA-N

SMILES

CCCCC1(CCC(N1[O])(C)C)CCCC

Canonical SMILES

CCCCC1(CCC(N1[O])(C)C)CCCC

Other CAS No.

127898-70-8

Synonyms

5-proxyl-nonane
5-proxylnonane

Origin of Product

United States

Synthetic Strategies and Methodological Considerations for 5 Proxylnonane

Synthetic Pathways for 5-Proxylnonane Preparation

The creation of asymmetrical ethers like this compound is most classically achieved through the Williamson ether synthesis, a robust and versatile method first developed in 1850. numberanalytics.com This reaction remains one of the most popular and straightforward routes for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. numberanalytics.comacs.org

The Williamson ether synthesis is fundamentally a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org The process involves an alkoxide ion acting as a nucleophile, which attacks an electrophilic carbon atom of an organohalide, displacing a halide or other suitable leaving group. numberanalytics.com

For the specific synthesis of this compound, two primary reactant combinations are theoretically viable:

Route A: The reaction of sodium nonan-5-oxide (the alkoxide) with 1-propyl halide (the organohalide).

Route B: The reaction of sodium propoxide with 5-nonyl halide.

The SN2 mechanism requires the nucleophile to attack the carbon atom from the backside of the leaving group. wikipedia.org This mechanism is most efficient for primary alkyl halides. Secondary and tertiary alkyl halides are more prone to undergo a competing elimination (E2) reaction, which would produce an alkene instead of the desired ether. wikipedia.org Given that 5-nonyl halide is a secondary halide, it would be susceptible to elimination. Therefore, Route A , utilizing a primary alkyl halide (1-propyl halide), is the preferred and more efficient pathway for synthesizing this compound.

The general reaction is conducted by first preparing the alkoxide. Nonan-5-ol is deprotonated using a strong base, such as sodium hydride (NaH), to form sodium nonan-5-oxide. wikipedia.org This is typically done immediately before the reaction. wikipedia.org Subsequently, the alkylating agent, 1-propyl bromide or 1-propyl chloride, is added to the reaction mixture. The reaction is typically heated to between 50 and 100 °C for a period of 1 to 8 hours to ensure completion. wikipedia.org

A variation of this protocol involves the use of silver oxide (Ag₂O) instead of a strong base, which allows for milder reaction conditions and is particularly useful in complex molecules where strong bases could cause side reactions. libretexts.org

Maximizing the yield of this compound involves careful control over several reaction parameters. Key factors include the choice of solvent, base, and the potential use of catalysts.

Solvent and Base Selection: The rate of the Williamson synthesis is strongly influenced by the solvent. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they effectively solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the alkoxide anion. numberanalytics.comwikipedia.org Protic solvents, on the other hand, can solvate the alkoxide anion itself, reducing its reactivity and slowing the reaction rate. wikipedia.org The choice of a strong base like sodium hydride (NaH) in a solvent like DMF has been shown to produce high yields. numberanalytics.com

Phase-Transfer Catalysis: To overcome solubility issues where the alkoxide may not be soluble in the organic phase containing the alkyl halide, phase-transfer catalysis (PTC) is a highly effective technique. acs.orgacs.org A catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether (e.g., 18-crown-6), is used. wikipedia.org The catalyst forms a complex with the sodium cation of the alkoxide, creating a more lipophilic ion pair that can easily migrate into the organic phase to react with the alkyl halide. numberanalytics.comacs.org This technique can significantly enhance reaction rates and allows for milder conditions, often eliminating the need for strictly anhydrous solvents. acs.orgacs.org

Temperature and Other Techniques: Reaction temperature is a critical factor; while higher temperatures increase the reaction rate, they can also promote side reactions like elimination. numberanalytics.com Typical Williamson reactions are conducted at 50-100 °C. wikipedia.org In recent years, microwave-assisted synthesis has been employed to dramatically reduce reaction times from hours to minutes, which can also lead to an increase in product yield. wikipedia.orgnumberanalytics.com

Table 1: Factors for Optimizing this compound Synthesis via Williamson Ether Synthesis

Parameter Conventional Method Optimized Approach Rationale for Optimization
Reactants Sodium propoxide + 5-Nonyl halide Sodium nonan-5-oxide + 1-Propyl halide Minimizes E2 elimination by using a primary alkyl halide. wikipedia.org
Base Sodium metal in alcohol Sodium Hydride (NaH) Allows for more controlled deprotonation of the alcohol. wikipedia.org
Solvent Parent alcohol (e.g., Propanol) Polar aprotic (e.g., DMF, DMSO) Enhances nucleophilicity of the alkoxide, accelerating the SN2 reaction. numberanalytics.comwikipedia.org
Catalyst None Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide) Increases solubility of the alkoxide in the organic phase, improving reaction rate. acs.orgwikipedia.org
Heating Conventional reflux (1-8 hours) Microwave irradiation (10-15 minutes) Significantly reduces reaction time and can improve yield. wikipedia.orgnumberanalytics.com

Post-Synthetic Purification Techniques

Following the synthesis, the crude reaction product contains not only this compound but also unreacted starting materials (nonan-5-ol, 1-propyl halide), the salt byproduct (e.g., sodium bromide), and potential side products. A multi-step purification process is necessary to isolate the pure ether.

Aqueous Workup: The reaction mixture is first washed with water or a brine solution. This step serves to remove the bulk of the water-soluble byproducts, primarily the inorganic salt. Often, a dilute acid wash is used to neutralize any remaining base, followed by a wash with a dilute base solution (like sodium bicarbonate) to remove any unreacted acidic starting materials. A German patent describes washing the crude dialkyl ether product with an aqueous/methanolic solution of sodium methoxide (B1231860) to neutralize the acid catalyst used in an alternative synthesis method. google.com

Extraction: The ether, being an organic compound, is extracted into an immiscible organic solvent like diethyl ether or dichloromethane. This separates it from the aqueous layer containing the salts and other water-soluble impurities.

Drying: The organic extract will contain dissolved water, which must be removed before the final purification step. This is accomplished by treating the solution with an anhydrous drying agent. Common choices include anhydrous calcium chloride, magnesium sulfate, or sodium sulfate. researchgate.netresearchgate.net For grossly impure ethers, treatment with potassium hydroxide (B78521) pellets can be used to absorb water and polar impurities like alcohols. youtube.com

Distillation: The final step is typically fractional distillation. google.com Since this compound has a different boiling point than any remaining impurities (such as unreacted nonan-5-ol or residual solvent), distillation can effectively separate the pure ether. The process involves carefully heating the liquid mixture to its boiling point and condensing the resulting vapors. researchgate.net For volatile ethers, care must be taken due to their flammability. researchgate.net

Analytical Validation of Chemical Identity and Purity

To confirm that the synthesized product is indeed this compound and to assess its purity, a combination of chromatographic and spectroscopic techniques is employed.

Gas Chromatography (GC) is a primary tool for assessing the purity of volatile organic compounds like ethers. oshadhi.co.uk In GC, the sample is vaporized and passed through a long column. oshadhi.co.uk The components of the mixture separate based on their boiling points and interactions with the column's stationary phase, eluting at different times (retention times). oshadhi.co.uk

A pure sample of this compound should ideally produce a single, sharp peak in the gas chromatogram. The presence of other peaks would indicate impurities. By comparing the retention time of the main peak to that of a known standard, the compound's identity can be supported. The area under each peak is proportional to the amount of that component, allowing for a quantitative assessment of purity. oshadhi.co.uk

For more complex mixtures, Gas Chromatography-Mass Spectrometry (GC-MS) is used. This technique couples the separation power of GC with the identification capabilities of a mass spectrometer, which provides structural information on each separated component. scielo.brrestek.com

Spectroscopic methods provide detailed information about the molecular structure, confirming that the desired bond formations have occurred.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, the protons on the carbons directly attached to the ether oxygen (the -CH- of the nonyl chain and the -O-CH₂- of the propyl group) are deshielded and would appear at a characteristic downfield chemical shift, typically in the range of 3.4-4.5 ppm. pressbooks.publibretexts.org The other alkyl protons would appear further upfield. The integration and splitting patterns of the signals would further confirm the structure.

¹³C NMR: Carbon NMR shows a peak for each unique carbon atom. The carbon atoms bonded to the ether oxygen are significantly deshielded and typically resonate in the 50-80 ppm range. pressbooks.pub This provides strong evidence for the C-O-C ether linkage.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Ethers are characterized by a strong, prominent C-O single bond stretching absorption in the fingerprint region of the spectrum, typically between 1050 and 1150 cm⁻¹. pressbooks.pub While other functional groups can absorb in this region, the absence of strong O-H (around 3300 cm⁻¹) or C=O (around 1710 cm⁻¹) absorptions would support the successful formation of the ether and the absence of unreacted alcohol or carbonyl byproducts. libretexts.org

Table 2: Summary of Analytical Techniques for Validation of this compound

Technique Purpose Expected Observation for this compound
Gas Chromatography (GC) Purity Assessment A single major peak indicating a high degree of purity. oshadhi.co.uk
¹H NMR Spectroscopy Structural Elucidation Signals for protons on carbons adjacent to oxygen in the 3.4-4.5 ppm range. libretexts.org
¹³C NMR Spectroscopy Structural Elucidation Signals for carbons adjacent to oxygen in the 50-80 ppm range. pressbooks.pub
Mass Spectrometry (MS) Structural Elucidation & MW Confirmation Characteristic fragmentation pattern including alpha-cleavage; molecular ion peak at m/z = 200.37. whitman.edu
Infrared (IR) Spectroscopy Functional Group Identification Strong C-O stretching absorption around 1050-1150 cm⁻¹; absence of O-H stretch. pressbooks.pub

Information regarding the chemical compound "this compound" is not available in the searched resources. Therefore, a detailed article on its synthetic strategies and elemental compositional analysis cannot be provided at this time.

Spectroscopic Characterization and Paramagnetic Properties of 5 Proxylnonane

Electron Paramagnetic Resonance (EPR) Spectroscopy Studies

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is the primary technique for investigating species with unpaired electrons, including organic radicals and certain transition metal ions. protocols.iolibretexts.orgbruker.comuniversite-paris-saclay.frlibretexts.org The fundamental principle involves the interaction of the electron spin with an external magnetic field and electromagnetic radiation, typically in the microwave range. libretexts.orguniversite-paris-saclay.fr Analysis of the resulting EPR spectrum provides valuable information about the electron spin state, its local environment, and interactions with surrounding nuclei. bruker.comuniversite-paris-saclay.fr

Analysis of Hyperfine Coupling Constants (aN)

A key feature in the EPR spectrum of nitroxide radicals like 5-Proxylnonane is the hyperfine splitting arising from the interaction between the unpaired electron spin and the nuclear spin of the nitrogen atom (¹⁴N, I=1) in the nitroxide group. d-nb.infolibretexts.org This interaction leads to a splitting of the EPR signal into multiple lines, with the spacing between these lines defined by the hyperfine coupling constant, denoted as aN. libretexts.org The magnitude of aN is directly related to the spin density distribution of the unpaired electron on the nitrogen atom. d-nb.infolibretexts.org Analyzing the aN value provides insight into the electronic structure around the nitroxide center. While the principle of aN analysis is standard for nitroxides, specific experimental values for this compound were not identified in the available search results.

Environmental Sensitivity of EPR Spectral Parameters

The EPR spectral parameters of nitroxide radicals, including the hyperfine coupling constants and the g-tensor, are known to be sensitive to the polarity and viscosity of their local environment. libretexts.orgbruker.com Changes in solvent polarity or the rigidity of the surrounding matrix can affect the spin density distribution and the rotational dynamics of the nitroxide moiety, leading to observable changes in the EPR spectrum. libretexts.orgbruker.com This environmental sensitivity makes nitroxide radicals useful as spin probes to study molecular motion, membrane fluidity, and the microenvironment in various systems. protocols.iolibretexts.orgbruker.com Although this principle applies to this compound, specific studies detailing its environmental sensitivity profiles using EPR were not found in the search.

Advanced Pulsed EPR Techniques for this compound

Beyond continuous wave (CW) EPR, advanced pulsed EPR techniques offer more detailed information about paramagnetic systems. libretexts.orgciqtekglobal.comnationalmaglab.orgwashington.eduprisner.de Techniques such as Electron Nuclear Double Resonance (ENDOR), Electron Spin Echo Envelope Modulation (ESEEM), and Double Electron-Electron Resonance (DEER) can provide insights into electron-nuclear interactions and distances between paramagnetic centers. libretexts.orgnationalmaglab.orgwashington.edu ENDOR and ESEEM are particularly useful for resolving small hyperfine couplings and studying the weak interactions between the unpaired electron and distant nuclei. libretexts.orgwashington.edu DEER is employed to measure distances between two paramagnetic species in the nanometer range, which is valuable for studying the structure and conformation of molecules labeled with two spin probes. bruker.comnationalmaglab.org These pulsed techniques could be applied to this compound to gain a more comprehensive understanding of its interactions and dynamics in various environments, but specific applications to this compound were not found in the search results.

Complementary Spectroscopic Characterization Techniques

While EPR is central to studying the paramagnetic nature of this compound, other spectroscopic methods provide complementary information about its molecular structure and functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that probe the characteristic molecular vibrations of a compound. tsfx.edu.auwikipedia.orghoriba.commsu.edulibretexts.orguobabylon.edu.iqhoriba.commdpi.combeilstein-journals.orgspectroscopyonline.com These techniques can identify the presence of specific functional groups and provide a unique vibrational fingerprint of the molecule. tsfx.edu.auwikipedia.orghoriba.commsu.edulibretexts.orguobabylon.edu.iqhoriba.commdpi.combeilstein-journals.org IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that result in a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to vibrations that cause a change in polarizability. horiba.comhoriba.com For a molecule like this compound, IR and Raman spectroscopy could reveal characteristic stretching and bending vibrations of the alkyl chains (C-H, C-C bonds) and potentially provide information about the nitroxide N-O bond, although the intensity of the N-O stretch can vary. wikipedia.orgmsu.edulibretexts.orguobabylon.edu.iq These spectra would offer valuable structural confirmation. However, specific IR or Raman spectra or detailed peak assignments for this compound were not found in the search results.

Applications of 5 Proxylnonane As a Molecular Probe in Advanced Biological Research

Investigation of Lipid Membrane Dynamics and Structure

EPR spin labeling with lipid analogs like 5-Proxylnonane provides unique approaches for determining several important membrane properties as a function of bilayer depth, including hydrophobicity, diffusion rates, and structural and dynamic parameters such as order parameters and alkyl chain bending. nih.gov These properties can vary significantly with membrane composition, depth, and the formation of membrane domains, influencing processes occurring within the lipid bilayer environment. nih.gov

Probing Plasma Membrane Hydrophobicity in Biological Systems

This compound has been specifically employed to probe the hydrophobicity of plasma membranes in biological systems. Studies using 5-proxyl-nonane as a spin label in EPR measurements on uninfected human lymphocytes demonstrated changes in the plasma membrane hydrophobicity in the presence of certain drugs. nih.gov Smaller hyperfine coupling constant (aN) values and decreased h-1p/h-1H ratios were observed, indicating increased plasma membrane hydrophobicity. nih.gov This highlights the utility of this compound in detecting alterations in the hydrophobic environment of the plasma membrane induced by external factors. The EPR spin-labeling method's ability to determine depth-dependent profiles of properties like hydrophobicity across the lipid bilayer is based on the dependence of the unpaired electron spin density at the nitrogen nucleus on solvent polarity. nih.gov Polar solvents enhance this spin density, increasing the hyperfine interaction. nih.gov

Assessment of Membrane-Stabilizing and Destabilizing Phenomena

The application of this compound can also provide insights into membrane-stabilizing and destabilizing phenomena. In the study involving human lymphocytes, the observed increase in plasma membrane hydrophobicity, as indicated by 5-proxyl-nonane, was correlated with a membrane-stabilizing effect of the tested drugs. nih.gov Changes in the mobility and spectral parameters of spin labels within the membrane can reflect alterations in membrane fluidity, order, and packing, which are indicative of stabilizing or destabilizing interactions. nih.govresearchgate.net While the specific mechanisms can be complex, the response of spin labels like this compound to the membrane environment allows researchers to infer the impact of various agents or conditions on membrane integrity and stability.

Methodological Considerations for Lipid Environment Analysis

The analysis of the lipid environment using this compound relies on EPR spectroscopy. The EPR spectrum of a spin label provides information about its local environment and motion. wikipedia.orgnih.gov Parameters derived from the spectra, such as hyperfine coupling constants and spectral line shapes, are sensitive to the polarity, viscosity, and order of the spin label's surroundings within the membrane. nih.govnih.govnih.gov To obtain detailed profiles across the membrane, various lipid-analog spin labels, potentially including those with the nitroxide moiety at different positions on the alkyl chain, are incorporated into the lipid bilayer at specific depths. nih.govresearchgate.netwikipedia.orgfrontiersin.org Continuous wave (CW) EPR is a common technique, but time-domain techniques like echo-detected EPR can also be used, particularly for studying dynamics at lower temperatures. nih.govfrontiersin.org The interpretation of EPR spectra requires careful consideration of the spin label's motion, which is influenced by both rotation about internal bonds and local fluctuations of the membrane itself. nih.gov

Here is a simplified representation of how spectral parameters relate to membrane properties:

EPR Spectral ParameterIndicates
Hyperfine Coupling Constant (aN)Polarity/Hydrophobicity of Environment nih.govnih.gov
Spectral Line Shape/MobilityFluidity/Order/Dynamics nih.govresearchgate.netnih.gov
h-1p/h-1H RatiosPlasma Membrane Hydrophobicity nih.gov

General Contributions to Spin Labeling Methodologies

This compound, as a lipid analog spin label, contributes to the broader field of spin labeling methodologies used in biological research. Spin labeling involves introducing a molecule with an unpaired electron (a spin label) into a system of interest to study its structure, dynamics, and environment using EPR spectroscopy. wikipedia.orgscbt.comlibretexts.org Lipid spin labels, including those with nitroxide groups on fatty acid chains, have been extensively used to understand the dynamic organization of lipids in biomembranes and membrane biophysics. researchgate.netwikipedia.org By placing the spin label at specific positions within the lipid molecule, researchers can probe the properties of different regions of the lipid bilayer, such as the hydrocarbon core or closer to the headgroups. nih.govresearchgate.netwikipedia.orgfrontiersin.org This allows for the determination of properties like flexibility gradients across the membrane. wikipedia.org The use of spin probes and labels is invaluable in fields such as biochemistry and molecular biology for studying microenvironmental conditions within biological membranes. scbt.com They enable detailed studies of the physical properties of complex biological systems like membranes. scbt.com

Theoretical and Computational Chemistry of 5 Proxylnonane

Quantum Chemical Calculations of Electronic Structure and Spin Density

There is currently a lack of specific published research focusing on the quantum chemical calculations of 5-Proxylnonane's electronic structure and spin density. Such studies would theoretically involve the use of computational methods like Density Functional Theory (DFT) or other ab initio techniques to model the molecule's electron distribution, molecular orbitals (such as the HOMO and LUMO), and the spin density in its radical or excited states. This information would be crucial for understanding its reactivity and electronic properties. However, at present, no specific data tables or detailed findings on these aspects are available in the scientific literature.

Molecular Dynamics Simulations of this compound Interactions in Complex Systems

While one study notes the use of this compound (5-P-9) to sense an increase in polarity in a biological system, detailed molecular dynamics (MD) simulations that would elucidate the specific interactions of this compound at an atomic level are not described. researchgate.net MD simulations would be instrumental in understanding how this compound orients itself within complex environments, such as lipid bilayers or protein binding sites, and the nature of its intermolecular forces (e.g., van der Waals, electrostatic interactions) with surrounding molecules. The absence of such studies in the literature means there are no available data on interaction energies, radial distribution functions, or other dynamic properties.

Q & A

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across different studies?

  • Methodological Answer : Conduct a meta-analysis of published NMR/IR datasets. Identify outliers by comparing solvent systems (e.g., deuterated chloroform vs. DMSO) and instrument calibration protocols. Replicate experiments under standardized conditions and apply multivariate analysis (PCA) to isolate variables causing discrepancies .

Q. What experimental strategies optimize the yield of this compound in multi-step syntheses while minimizing byproducts?

  • Methodological Answer : Employ response surface methodology (RSM) to model reaction parameters (catalyst loading, temperature). Use LC-MS to track intermediate formation and identify byproducts. Iteratively refine reaction conditions (e.g., inert atmosphere, stoichiometric adjustments) and validate reproducibility across three independent trials .

Q. How should researchers design longitudinal studies to evaluate this compound’s bioaccumulation potential in model organisms?

  • Methodological Answer : Use a cohort design with repeated measures. Administer this compound at sublethal doses and collect tissue samples at fixed intervals. Quantify bioaccumulation via inductively coupled plasma mass spectrometry (ICP-MS) paired with isotope dilution. Account for metabolic variability using mixed-effects models .

Methodological Frameworks for Complex Scenarios

Q. What criteria define a robust research question for investigating this compound’s mechanism of action in cellular systems?

  • Answer : The question must be:
  • Focused : Specify molecular targets (e.g., "Does this compound inhibit mitochondrial Complex I?").
  • Testable : Use siRNA knockdown or CRISPR-edited cell lines to isolate variables.
  • Ethical : Adhere to NIH guidelines for cell viability assays and apoptosis markers .

Q. How can researchers address low reproducibility in this compound’s reported pharmacokinetic parameters?

  • Answer : Standardize protocols via collaborative ring trials. Share raw data (e.g., plasma concentration-time curves) in open-access repositories. Use Bland-Altman plots to assess inter-lab variability and establish consensus values for key parameters (e.g., half-life, clearance) .

Data Analysis and Reporting Standards

Q. What steps ensure rigorous interpretation of contradictory in vitro vs. in vivo efficacy data for this compound?

  • Answer :

Perform sensitivity analysis to identify assay-specific biases (e.g., serum protein binding in vitro).

Use hierarchical regression to model cross-study heterogeneity.

Report negative results transparently, including limitations in extrapolation .

Q. How should researchers structure a pre-registered protocol for this compound’s neurotoxicity screening?

  • Answer :
  • Pre-specify endpoints : Axonal degeneration markers (e.g., NF-L levels).
  • Blinding : Randomize treatment groups and use coded samples.
  • Statistical plan : Power analysis (α=0.05, β=0.2) and Bonferroni correction for multiple comparisons .

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